3-Hydroxyfuran-2-carboxylic acid
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Overview
Description
3-Hydroxyfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring with a hydroxyl group at the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxyfuran using suitable oxidizing agents. Another method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furfural with hydrogen peroxide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective and scalable processes. One such method is the catalytic oxidation of furfural, a readily available biomass-derived compound. This process can be optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-oxo-furan-2-carboxylic acid.
Reduction: Formation of 3-hydroxyfuran-2-aldehyde or 3-hydroxyfuran-2-methanol.
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
3-Hydroxyfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with desirable properties
Mechanism of Action
The mechanism of action of 3-Hydroxyfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: Another furan derivative with a carboxylic acid group at the second position but lacking the hydroxyl group.
5-Hydroxy-2(5H)-furanone: A furanone derivative with a hydroxyl group at the fifth position.
Furan-3-carboxylic Acid: A furan derivative with a carboxylic acid group at the third position but lacking the hydroxyl group
Uniqueness
3-Hydroxyfuran-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the furan ring. This dual functionality allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-hydroxyfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWSSHHIPCGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717799 |
Source
|
Record name | 3-Hydroxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71278-16-5 |
Source
|
Record name | 3-Hydroxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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